2-(2-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
Description
2-(2-Fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a pyridazinone core substituted at position 2 with a 2-fluorobenzyl group and at position 6 with a 4-methoxyphenyl group. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their diverse pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-23-15-8-6-13(7-9-15)17-10-11-18(22)21(20-17)12-14-4-2-3-5-16(14)19/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPPTUPLOQXVPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using fluorobenzyl halides and suitable nucleophiles.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions using methoxyphenyl halides and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.
Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Routes : The target compound can be synthesized via nucleophilic substitution of 6-(4-methoxyphenyl)pyridazin-3(2H)-one with 2-fluorobenzyl halides, analogous to methods in .
- Computational Studies : Molecular docking predicts strong interactions with viral proteases due to the fluorine atom’s electronegativity .
- Data Limitations : Experimental solubility, crystallinity, and in vivo pharmacokinetics remain uncharacterized.
Biological Activity
2-(2-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a synthetic compound belonging to the pyridazine class, known for its diverse biological activities. This compound's structure, featuring a fluorobenzyl group and a methoxyphenyl moiety, suggests potential interactions with various biological targets, making it a candidate for pharmacological research.
Chemical Structure and Properties
The molecular formula of 2-(2-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is , with a molecular weight of approximately 300.32 g/mol. The presence of fluorine enhances the compound's lipophilicity and stability, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.32 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
The biological activity of 2-(2-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one likely involves interaction with specific enzymes or receptors. Research indicates that compounds with similar structures can modulate signaling pathways associated with inflammation, cancer progression, and neurodegenerative diseases.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways.
- Receptor Interaction : The compound may also interact with various receptors involved in neurotransmission and immune responses.
Biological Activities
Research has highlighted several biological activities associated with pyridazine derivatives, including:
- Anti-inflammatory Properties : Compounds similar to 2-(2-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one have been shown to reduce the production of pro-inflammatory cytokines.
- Antitumor Activity : Some studies indicate potential anticancer effects through the modulation of apoptotic pathways and inhibition of tumor cell proliferation.
- Neuroprotective Effects : There is emerging evidence that pyridazine derivatives may offer neuroprotective benefits by mitigating oxidative stress and inflammation in neural tissues.
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of various pyridazine derivatives, including 2-(2-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one. The results indicated a significant reduction in TNF-α levels in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Study 2: Antitumor Efficacy
In another study focusing on cancer cell lines, the compound exhibited dose-dependent inhibition of cell growth. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as an anticancer agent.
Q & A
Q. What are the key synthetic routes for 2-(2-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of hydrazine derivatives with ketones or esters. Solvents like ethanol or dimethylformamide (DMF) are used under reflux (60–120°C), with yields highly dependent on temperature control and stoichiometric ratios of reactants. For example, excess hydrazine improves ring closure efficiency, while DMF enhances solubility of aromatic intermediates .
Q. How is the compound structurally characterized to confirm purity and regiochemistry?
Characterization employs 1H/13C NMR to verify substituent positions (e.g., fluorobenzyl vs. methoxyphenyl groups) and X-ray crystallography to resolve bond lengths (e.g., N1–N2 distance: ~1.32 Å) and dihedral angles. IR spectroscopy confirms carbonyl (C=O) stretching at ~1680 cm⁻¹ .
Q. What solvents and purification methods are optimal for isolating the compound?
Ethanol and DMF are preferred for solubility during synthesis. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) achieves >95% purity. HPLC with C18 columns validates purity for biological assays .
Q. What spectroscopic techniques differentiate this compound from structurally similar pyridazinones?
19F NMR identifies the fluorobenzyl group (δ ≈ -115 ppm), while mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 337.1 (M+H)+. Comparative analysis with analogs (e.g., chloro- or methyl-substituted derivatives) highlights substituent-specific shifts .
Q. How stable is the compound under varying pH and temperature conditions?
Stability studies show degradation at pH < 3 (acidic hydrolysis of the pyridazinone ring) and >60°C (thermal decomposition). Storage at -20°C in anhydrous DMSO preserves integrity for ≥6 months .
Advanced Research Questions
Q. What strategies resolve contradictory data in reports of the compound’s biological activity (e.g., anti-inflammatory vs. negligible efficacy)?
Use orthogonal assays (e.g., COX-2 inhibition ELISA vs. cell-based TNF-α suppression) to confirm target engagement. Structural analogs (e.g., 2-(4-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one) serve as controls to isolate substituent effects. Dose-response curves (IC50) clarify potency thresholds .
Q. How do computational methods predict binding modes of the compound with cyclooxygenase (COX) enzymes?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions: The fluorobenzyl group occupies COX-2’s hydrophobic pocket, while the methoxyphenyl moiety forms π-π stacking with Tyr355. Free energy calculations (MM-PBSA) validate binding affinity (ΔG ≈ -9.2 kcal/mol) .
Q. What experimental designs mitigate off-target effects in pharmacological studies?
Selectivity profiling against related enzymes (e.g., COX-1, LOX) and receptor panels (e.g., GPCRs) identifies specificity. CRISPR-edited cell lines (e.g., COX-2 knockout) isolate on-target effects. Metabolite screening (LC-MS) rules out bioactivation-related toxicity .
Q. How do structural modifications (e.g., replacing fluorine with chlorine) alter the compound’s pharmacokinetic profile?
Chlorine substitution increases lipophilicity (logP +0.5), enhancing membrane permeability but reducing aqueous solubility. Fluorine’s electron-withdrawing effect stabilizes metabolic oxidation (CYP3A4 t1/2: 45 min vs. 28 min for chloro-analogs). SAR studies correlate substituent electronegativity with plasma protein binding .
Q. What crystallographic data support the compound’s conformational flexibility in solution vs. solid state?
Hirshfeld surface analysis (CrystalExplorer) reveals intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize the solid-state conformation. Solution-phase NOESY NMR detects rotameric exchange of the fluorobenzyl group, indicating dynamic behavior critical for receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
